Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Properties
IUPAC Name |
ethyl 2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-3-13-5(12)4-14-7-10-9-6(8)11(7)2/h3-4H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOZYSLNLBJQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic substitution of ethyl chloroacetate with a 5-amino-4-methyl-1,2,4-triazole-3-thiol derivative under basic conditions. The thiol group acts as a nucleophile, attacking the electrophilic carbon in ethyl chloroacetate, leading to the formation of the thioether linkage.
Specific Synthetic Procedures
Synthesis via Ethyl Chloroacetate and 4-Methyl-4H-1,2,4-Triazole-3-thiol
Reagents and Conditions:
4-Methyl-4H-1,2,4-triazole-3-thiol (0.02 mol) is dissolved in dry acetone (10 mL). Anhydrous potassium carbonate (0.02 mol) is added to basify the mixture, followed by the addition of ethyl chloroacetate (0.02 mol). The reaction mixture is refluxed for 24 hours with monitoring by thin-layer chromatography (TLC).Workup and Purification:
After completion, the precipitates are collected by filtration, and the organic solution is concentrated under reduced pressure. The crude product is crystallized from chloroform to yield ethyl 2-(4-methyl-4H-1,2,4-triazol-3-ylthio)acetate.Yield and Characterization:
The yield is generally high (around 80%), and the product is characterized by melting point, IR spectroscopy (notably C=O stretch around 1738 cm⁻¹), and ^1H NMR confirming the presence of ethyl ester and triazole moieties.
Alternative Synthesis Using Ethyl Chloroacetate and 5-Amino-4-Methyl-1,2,4-Triazole-3-thiol
Reagents and Conditions:
A similar approach involves the use of 5-amino-4-methyl-1,2,4-triazole-3-thiol as the nucleophile. The thiol is reacted with ethyl chloroacetate in the presence of a base such as potassium hydroxide or potassium carbonate in an appropriate solvent (e.g., ethanol or acetone). The reaction is typically conducted at room temperature or under reflux for several hours.Workup and Purification:
After reaction completion, the mixture is filtered, and the product is isolated by solvent evaporation and recrystallization.Notes:
This method ensures the retention of the amino group on the triazole ring, which is important for further functionalization or biological activity.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Methyl-4H-1,2,4-triazole-3-thiol + Ethyl chloroacetate + K2CO3 | Reflux in dry acetone, 24 h | Ethyl 2-(4-methyl-4H-1,2,4-triazol-3-ylthio)acetate | ~80 | Base-mediated nucleophilic substitution |
| 2 | 5-Amino-4-methyl-1,2,4-triazole-3-thiol + Ethyl chloroacetate + KOH/K2CO3 | Room temp or reflux in ethanol/acetone | This compound | Variable | Retains amino group, suitable for further derivatization |
Analysis and Discussion
Reaction Mechanism Insights
The key reaction step is the nucleophilic substitution (S_N2) of the chloro group in ethyl chloroacetate by the thiolate anion formed from the triazole-thiol under basic conditions. The thiolate is a strong nucleophile, and the reaction proceeds smoothly under reflux or prolonged stirring at room temperature.
Influence of Reaction Conditions
- Base Choice: Potassium carbonate and potassium hydroxide are commonly used to deprotonate the thiol and generate the reactive thiolate anion. The choice affects reaction rate and yield.
- Solvent: Dry acetone and ethanol are preferred solvents for their ability to dissolve reactants and facilitate nucleophilic substitution.
- Temperature: Reflux conditions accelerate the reaction, but room temperature stirring can also suffice with longer reaction times.
Purification and Characterization
- Crystallization from solvents such as chloroform, methanol, or ethanol is effective in purifying the product.
- Characterization by IR and NMR confirms the ester and triazole functionalities.
- Yields are generally high, indicating the robustness of the synthetic method.
Additional Research Findings
- Similar synthetic strategies have been employed to prepare analogues with different substitutions on the triazole ring or the aromatic moiety, confirming the versatility of the method.
- Toxicological and pharmacokinetic in silico analyses suggest that compounds in this class have moderate to low toxicity and favorable drug-like properties, supporting their potential use in medicinal chemistry.
- Molecular docking studies indicate that these compounds can interact with biological targets, further motivating synthetic efforts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether moiety acts as a nucleophile, facilitating alkylation or arylation reactions.
Table 1: Key Substitution Reactions
Mechanistic Insights :
-
Alkylation proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (e.g., TBAI) .
-
Steric hindrance from substituents on the triazole ring influences reaction rates.
Ester Group Reactivity
The ethyl ester undergoes hydrolysis and aminolysis, yielding carboxylic acids or hydrazides.
Table 2: Ester Transformations
Key Findings :
Amino Group Condensation Reactions
The 5-amino group participates in Schiff base formation and acylation.
Table 3: Condensation Reactions
Mechanistic Notes :
-
Schiff bases form via nucleophilic attack of the amino group on carbonyl carbons .
-
Acylation with acetic anhydride modifies bioactivity profiles .
Coordination Chemistry
The triazole-thioether scaffold acts as a polydentate ligand for metal complexes.
Table 4: Metal Complexation
| Ligand | Metal Salt | Conditions | Product | Structural Features | Source |
|---|---|---|---|---|---|
| Triazole-thioether ligand | HgCl₂ | EtOH, rt, 24h | [Hg(L)Cl₂] | Monodentate S-coordination |
Applications :
Comparative Reactivity Analysis
The compound’s reactivity is distinct from structurally similar derivatives:
| Compound | Key Functional Groups | Dominant Reactivity | Unique Feature |
|---|---|---|---|
| Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate | Thioether, ester, amino | Nucleophilic substitution, hydrolysis | Amino group enables bioactivity |
| Ethyl 2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thio)acetate | Pyridine, thioether | Metal coordination | Enhanced neuroprotective effects |
| Ethyl 5-benzyl-4H-1,2,4-triazol-3-thione | Thione, benzyl | Electrophilic substitution | Antimicrobial activity |
Scientific Research Applications
Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a chemical compound with a structure that includes an ethyl acetate moiety linked to a thioether and a 4-methyl-4H-1,2,4-triazole ring. It has potential applications in medicinal chemistry for creating new therapeutic agents because of its bioactive properties.
Potential Applications
- Medicinal Chemistry this compound can be used in the development of new therapeutic agents.
- Organic Synthesis This compound is a versatile building block in organic synthesis.
- Biological activities It exhibits promising biological activities.
- Understanding biological mechanisms Interaction studies are crucial for understanding the biological mechanisms of this compound. These studies are essential for determining the therapeutic potential and safety profile of the compound.
Structural comparisons
Several compounds share structural similarities with this compound. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Ethyl 2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thio)acetate | Pyridine ring substitution | Neuroprotective | Different heterocyclic substituent |
| Ethyl 5-benzyl-4H-[1,2,4]triazol-3-thione | Benzyl group substitution | Antimicrobial | Contains thione instead of thioether |
| Ethyl 2-amino-1,3,4-thiadiazole derivatives | Thiadiazole ring system | Antimicrobial | Different ring structure and activity profile |
Mechanism of Action
The mechanism of action of Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Differences and Bioactivity
Key Observations:
- Amino and Methyl Groups (Target Compound): The 5-amino and 4-methyl substituents enhance hydrophilicity and electronic interactions, favoring antiviral activity. In contrast, bulky aromatic groups (e.g., diphenyl or naphthyl) improve lipid solubility and target binding in antimicrobial or URAT1 inhibitors .
- Salt Formation : Converting the target compound to salts (e.g., dimethylammonium) could amplify its antimicrobial efficacy, as seen in related triazole-thioacetates .
Physicochemical Properties
- Target Compound: Moderate hydrophilicity (logP ~1.5–2.0) due to amino and methyl groups.
- Analogues :
Biological Activity
Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of considerable interest in medicinal chemistry due to its unique structural features and promising biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound possesses the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 216.26 g/mol
The compound features an ethyl acetate moiety linked to a thioether and a 4-methyl-4H-1,2,4-triazole ring, making it a versatile building block in organic synthesis with potential therapeutic applications .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial efficacy against various pathogens. Notably, studies have shown that triazole derivatives can outperform traditional antibiotics in certain cases. For example, triazole-thione hybrids demonstrated higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to established antibiotics like vancomycin .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Triazole-thione hybrid | 0.046 - 3.11 | MRSA |
| Vancomycin | 0.68 | MRSA |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Studies suggest that triazole derivatives can act as effective scavengers of free radicals, contributing to their protective effects against oxidative stress .
| Compound | IC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antioxidant |
| Gallic Acid | 1.2 | Antioxidant |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the amino group and the thioether linkage are crucial for its interaction with biological targets. SAR studies on related compounds indicate that modifications in these regions can significantly influence their pharmacological profiles .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of triazole derivatives, including this compound:
- Antibacterial Studies : In vitro assays demonstrated that triazole derivatives exhibit potent activity against both drug-sensitive and drug-resistant strains of bacteria. The mechanism appears to involve inhibition of key bacterial enzymes .
- Molecular Docking Studies : Computational analyses have shown strong binding affinities of triazole derivatives to target enzymes involved in bacterial metabolism. These findings support the hypothesis that these compounds could serve as lead candidates for new antibiotic therapies .
- Comparative Analysis : When compared to structurally similar compounds such as ethyl 5-benzyltriazoles and thiadiazole derivatives, this compound demonstrates unique activity profiles due to its specific functional groups .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate?
The compound can be synthesized via nucleophilic substitution reactions. A validated method involves refluxing a thioamide derivative (e.g., benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour. Post-reaction, the mixture is cooled, extracted with ether, and dried over anhydrous sodium sulfate to yield the product. Purity is confirmed via microanalysis (within 0.4% theoretical values) and spectral data (e.g., , IR) .
Q. How can researchers purify and validate the compound’s purity?
Liquid-liquid extraction with ether followed by filtration over sodium sulfate is effective for initial purification. For advanced purity validation, reverse-phase HPLC with diode-array detection (DAD) is recommended. Method development should include forced degradation studies (acid/base hydrolysis, oxidation) to assess stability and impurity profiles under stress conditions .
Q. What spectroscopic and crystallographic methods are used for structural elucidation?
- Spectroscopy : and IR confirm functional groups (e.g., thioether, ester).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves 3D structure. WinGX integrates data processing, refinement, and visualization, ensuring accurate bond lengths/angles and anisotropic displacement parameters .
Advanced Research Questions
Q. How do structural modifications at the 4-position of the triazole ring influence bioactivity?
Substituents at the 4-position critically modulate activity. For example:
- Methyl group : Enhances actoprotective activity (8.27% increase vs. control in stress models) .
- Ethyl/phenyl groups : Reduce or eliminate activity due to steric hindrance or altered electronic properties.
Methodological approach: Synthesize analogs, compare in vitro/in vivo assays (e.g., actoprotective or hepatoprotective models), and correlate with computational docking studies to identify binding interactions .
Q. What pharmacokinetic profiles are observed in preclinical models?
In rat studies, the compound exhibits rapid absorption (T = 5 minutes) and mono-exponential elimination (half-life ~30–60 minutes). Methodology:
- Administer via intravenous/oral routes.
- Quantify plasma concentrations using LC-MS/MS.
- Model data with non-compartmental analysis (NCA) to derive AUC, clearance, and volume of distribution .
Q. How can analytical methods resolve stability challenges in formulation?
Hydrophilic interaction liquid chromatography (HILIC) effectively separates the compound from polar impurities. Key parameters:
- Column : Zwitterionic HILIC (e.g., ZIC®-pHILIC).
- Mobile phase : Acetonitrile/ammonium formate buffer (pH 3.0).
- Temperature : Optimize between 25–40°C to improve retention and peak symmetry .
Q. What in vivo models are suitable for evaluating stress-protective effects?
The acute immobilization stress model in rats is widely used:
Q. How do crystallography software tools enhance structural validation?
Q. What formulation strategies mitigate hygroscopicity in tablet formulations?
- Excipient screening : Use a Graeco-Latin square design to optimize diluents (e.g., microcrystalline cellulose), binders (PVP), and disintegrants (croscarmellose sodium).
- Wet granulation : Improves flowability and reduces moisture uptake. Validate via hardness, friability, and dissolution testing .
Q. What molecular mechanisms underlie its hepatoprotective activity?
The compound attenuates oxidative stress and inflammation by:
- Inhibiting NF-κB signaling (measured via ELISA for TNF-α, IL-6).
- Upregulating Nrf2-dependent antioxidant pathways (e.g., HO-1, GSH levels).
Experimental design: Treat LPS-induced hepatitis models and analyze liver homogenates via Western blotting .
Data Contradiction Analysis
- Actoprotective vs. Hepatoprotective Effects : While methyl substitution enhances actoprotection , sodium/potassium salts (e.g., sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate) show stronger hepatoprotection . This divergence suggests tissue-specific targeting or metabolite-driven effects. Resolution: Conduct metabolite profiling (LC-HRMS) and tissue distribution studies to clarify mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
